molecular formula C18H15N5OS B2847959 N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034387-52-3

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2847959
CAS RN: 2034387-52-3
M. Wt: 349.41
InChI Key: LQRASQLSCRKGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes involved in signal transduction pathways. This compound may also interact with other cellular targets, leading to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to exhibit neuroprotective properties in certain experimental models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in lab experiments include its unique chemical structure and potential therapeutic properties. This compound may be useful in studying various biological processes, including signal transduction pathways and inflammation. However, the limitations of this compound include its potential toxicity and limited understanding of its mechanism of action.

Future Directions

Future research directions for N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine include further investigation of its mechanism of action and potential therapeutic applications. This compound may have potential as a novel anti-cancer or anti-inflammatory agent. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves the reaction of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-aminopyrimidine to yield the final product.

Scientific Research Applications

N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has potential applications in scientific research as a tool compound for studying various biological processes. This compound has been shown to exhibit inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases, which are involved in signal transduction pathways. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies.

properties

IUPAC Name

N-(1-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12(13-5-3-2-4-6-13)21-17-15(9-19-11-20-17)18-22-16(23-24-18)14-7-8-25-10-14/h2-12H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRASQLSCRKGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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